![molecular formula C16H21N3O2 B2689893 3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine CAS No. 1775421-84-5](/img/structure/B2689893.png)

3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

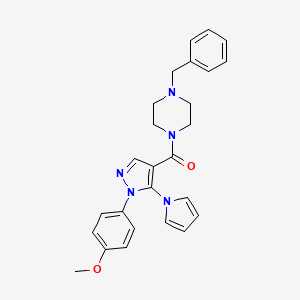

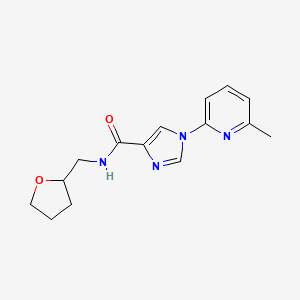

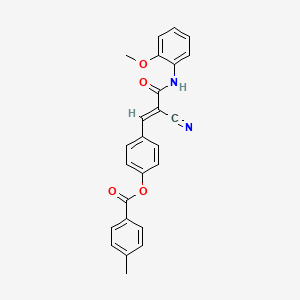

1,2,4-Triazolo[4,3-a]pyridines are a class of compounds that contain a pyridine ring fused with a 1,2,4-triazole ring . These compounds are of interest in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridines often involves the reaction of 2-hydrazinopyridines with different reagents . For example, one method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]pyridines consists of a pyridine ring fused with a 1,2,4-triazole ring . The exact structure can vary depending on the specific substituents attached to the rings .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[4,3-a]pyridines can vary depending on the specific substituents attached to the rings . For example, these compounds can undergo reactions such as aromatic nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[4,3-a]pyridines can vary depending on the specific substituents attached to the rings . For example, these compounds can exhibit different melting points, solubilities, and reactivities .Applications De Recherche Scientifique

- Triazoles, including 1,2,4-triazoles, exhibit antibacterial properties. Researchers have investigated the potential of 3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine as an antibacterial agent. Studies focus on its efficacy against multidrug-resistant bacteria, particularly Gram-positive and Gram-negative strains .

- The triazole moiety is a central structural component in various antifungal drugs. Investigating the antifungal activity of this compound could provide insights into its effectiveness against fungal infections .

- Triazoles have been explored for their antioxidant potential. Researchers have synthesized derivatives of 1,2,4-triazole analogues and evaluated their antioxidant activity. Understanding the radical-scavenging abilities of this compound is crucial for potential therapeutic applications .

- Given the versatility of triazoles, researchers have examined their antiviral properties. Investigating the inhibitory effects of 3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine against specific viruses could contribute to antiviral drug development .

- Some triazole derivatives exhibit insecticidal properties. Researchers have explored their effects on pests and insects. Investigating the potential of this compound as an insecticide could have practical applications in pest control .

- Beyond biological activities, researchers have developed synthetic protocols for triazoles. For instance, a catalyst-free, eco-friendly method has been established for synthesizing 1,2,4-triazolo[1,5-a]pyridines. Understanding efficient synthesis routes is essential for scalability and practical use .

Antibacterial Activity

Antifungal Potential

Antioxidant Properties

Antiviral Studies

Insecticidal Activity

Catalyst-Free Synthesis Methods

Mécanisme D'action

Target of Action

The compound 3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . .

Mode of Action

Triazole compounds are known for their ability to bind readily in the biological system with various enzymes and receptors, thus showing versatile biological activities .

Biochemical Pathways

Triazole compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

It is known that the compound has excellent in vitro metabolic stability .

Result of Action

Given the broad spectrum of biological activities exhibited by triazole compounds , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

It is known that the compound has excellent in vitro metabolic stability , suggesting that it may be stable under various environmental conditions.

Safety and Hazards

Orientations Futures

The future directions for research on 1,2,4-triazolo[4,3-a]pyridines could involve further exploration of their synthesis, properties, and potential biological activities . This could include the development of new synthetic methods, the investigation of their mechanism of action in biological systems, and the evaluation of their potential as therapeutic agents .

Propriétés

IUPAC Name |

3-(3,4-diethoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-3-20-13-9-8-12(11-14(13)21-4-2)16-18-17-15-7-5-6-10-19(15)16/h8-9,11H,3-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLZJQPCKPIFPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NN=C3N2CCCC3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2689814.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2689815.png)

![Ethyl 5-((3,5-dimethoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2689816.png)

![3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2689818.png)

![6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2689825.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2689827.png)

![N-(4-acetylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2689829.png)

![1-[(2,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2689833.png)